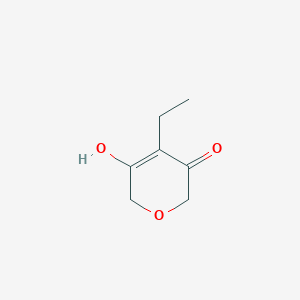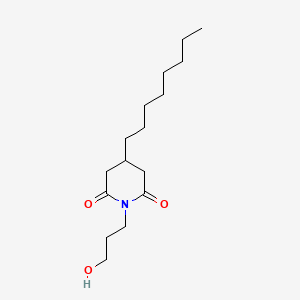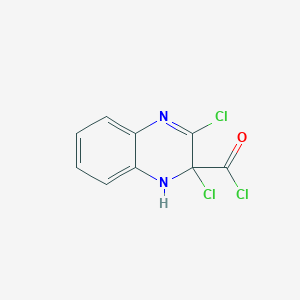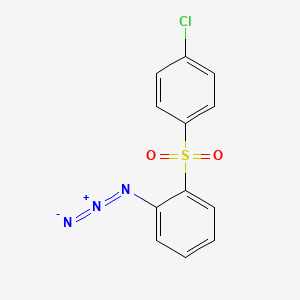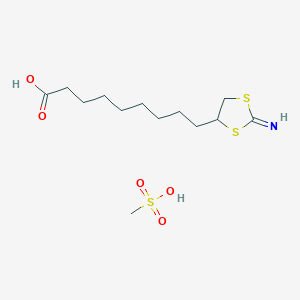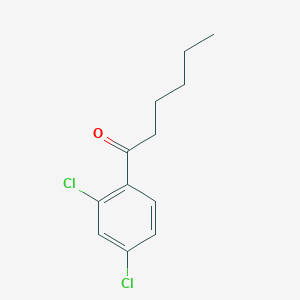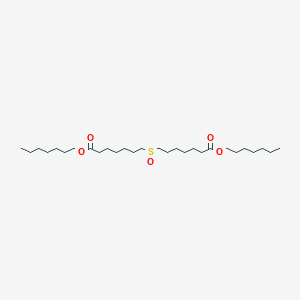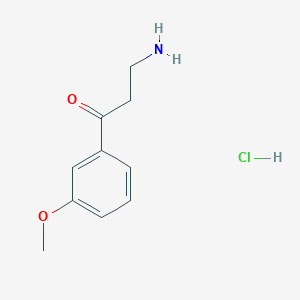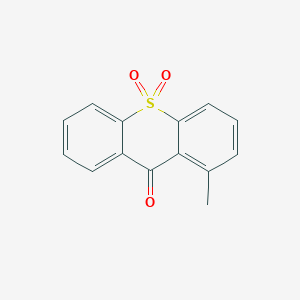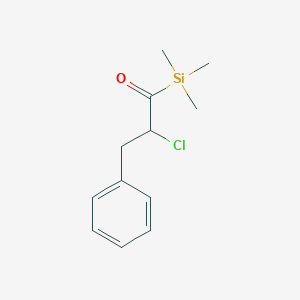![molecular formula C10H20N2O2 B14584268 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid CAS No. 61413-40-9](/img/structure/B14584268.png)
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of 1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid.
1-Aminocyclohexanecarboxylic acid: A structurally similar compound with different functional groups.
3-Aminopropylamine: Another precursor used in the synthesis of the target compound.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
61413-40-9 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-(3-aminopropylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H20N2O2/c11-7-4-8-12-10(9(13)14)5-2-1-3-6-10/h12H,1-8,11H2,(H,13,14) |
Clé InChI |
VBFXJUIZGSZXKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



